Cas no 28969-57-5 (5,6-Dichloro-2-methylpyrimidin-4-amine)

5,6-Dichloro-2-methylpyrimidin-4-amine is a halogenated pyrimidine derivative with significant utility in pharmaceutical and agrochemical research. Its structure, featuring dichloro and methyl substituents, enhances reactivity, making it a valuable intermediate in the synthesis of heterocyclic compounds. The presence of both chlorine atoms and an amine group allows for selective functionalization, facilitating the development of biologically active molecules. This compound exhibits stability under standard conditions, ensuring reliable handling and storage. Its well-defined chemical properties make it suitable for applications in medicinal chemistry, particularly in the design of enzyme inhibitors and antimicrobial agents. High purity grades are available to meet rigorous research and industrial requirements.
5,6-Dichloro-2-methylpyrimidin-4-amine structure
28969-57-5 structure
Product name:5,6-Dichloro-2-methylpyrimidin-4-amine
CAS No:28969-57-5
MF:C5H5Cl2N3
MW:178.019298315048
CID:830032
PubChem ID:45480502

5,6-Dichloro-2-methylpyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 5,6-Dichloro-2-methylpyrimidin-4-amine
    • 5,6-dichloro-2-methyl-4-Pyrimidinamine
    • 5,6-Dichloro-2-methyl-pyrimidin-4-ylamine
    • AG-L-60066
    • AK-80854
    • ANW-68012
    • CTK4G2498
    • EN002541
    • KB-73117
    • SCHEMBL14165804
    • SB56963
    • 28969-57-5
    • 4-Pyrimidinamine, 5,6-dichloro-2-methyl-
    • DWKJHNLPCPQZBQ-UHFFFAOYSA-N
    • 5,6-dichloro-2-methyl-pyrimidin-4-ylamine, AldrichCPR
    • DB-068044
    • DTXSID10670415
    • MDL: MFCD12405316
    • Inchi: InChI=1S/C5H5Cl2N3/c1-2-9-4(7)3(6)5(8)10-2/h1H3,(H2,8,9,10)
    • InChI Key: DWKJHNLPCPQZBQ-UHFFFAOYSA-N
    • SMILES: CC1=NC(=C(C(=N)N1)Cl)Cl

Computed Properties

  • Exact Mass: 176.9860526g/mol
  • Monoisotopic Mass: 176.9860526g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 51.8Ų

5,6-Dichloro-2-methylpyrimidin-4-amine Security Information

  • Hazard Category Code: 41
  • Safety Instruction: 26-39

5,6-Dichloro-2-methylpyrimidin-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1732503-1g
5,6-Dichloro-2-methylpyrimidin-4-amine
28969-57-5 98%
1g
¥3553.00 2024-05-20
Chemenu
CM164767-1g
5,6-dichloro-2-methylpyrimidin-4-amine
28969-57-5 95%+
1g
$465 2023-02-17

5,6-Dichloro-2-methylpyrimidin-4-amine Related Literature

Additional information on 5,6-Dichloro-2-methylpyrimidin-4-amine

Recent Advances in the Study of 5,6-Dichloro-2-methylpyrimidin-4-amine (CAS: 28969-57-5)

The compound 5,6-Dichloro-2-methylpyrimidin-4-amine (CAS: 28969-57-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic amine serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and antiviral agents. Recent studies have highlighted its potential in modulating key cellular pathways, making it a promising candidate for therapeutic interventions.

One of the most notable advancements in the study of 5,6-Dichloro-2-methylpyrimidin-4-amine is its role in the design of novel kinase inhibitors. Kinases are pivotal in regulating cellular processes, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. Researchers have successfully utilized this compound as a scaffold to develop selective inhibitors targeting specific kinases, such as JAK and EGFR. These inhibitors have demonstrated potent activity in preclinical models, with improved selectivity profiles compared to existing therapeutics.

In addition to its applications in kinase inhibition, recent studies have explored the antiviral properties of derivatives based on 5,6-Dichloro-2-methylpyrimidin-4-amine. For instance, modifications to the pyrimidine core have yielded compounds with significant activity against RNA viruses, including SARS-CoV-2 and influenza. These findings underscore the compound's potential as a versatile building block for antiviral drug development, particularly in the context of emerging infectious diseases.

The synthesis and optimization of 5,6-Dichloro-2-methylpyrimidin-4-amine derivatives have also been a focal point of recent research. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have enabled the efficient production of diverse analogs with enhanced pharmacological properties. Structure-activity relationship (SAR) studies have provided valuable insights into the structural features that contribute to the compound's bioactivity, guiding the rational design of next-generation therapeutics.

Furthermore, the pharmacokinetic and toxicological profiles of 5,6-Dichloro-2-methylpyrimidin-4-amine derivatives have been investigated to assess their suitability for clinical development. Preliminary data indicate favorable absorption and distribution characteristics, with manageable toxicity profiles. These findings support the continued exploration of this compound class in translational research.

In conclusion, 5,6-Dichloro-2-methylpyrimidin-4-amine (CAS: 28969-57-5) represents a pivotal scaffold in modern drug discovery, with demonstrated efficacy in kinase inhibition and antiviral applications. Ongoing research efforts are expected to further elucidate its therapeutic potential and expand its utility in addressing unmet medical needs. The compound's versatility and adaptability make it a valuable asset in the chemical biology and pharmaceutical toolkit.

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